molecular formula C21H22N2O3 B6922248 N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide

Cat. No.: B6922248
M. Wt: 350.4 g/mol
InChI Key: XNBUABGJDAXACB-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide is a complex organic compound that features a benzofuran ring fused with an azepane ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20-7-2-1-6-18(23-20)21(25)22-17-5-3-4-14(13-17)15-8-9-19-16(12-15)10-11-26-19/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBUABGJDAXACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The reaction conditions often require the use of catalysts such as silver (I) complexes and chiral catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated benzofuran compounds .

Scientific Research Applications

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzofuran ring is known to interact with various biological pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-7-oxoazepane-2-carboxamide is unique due to its combined benzofuran and azepane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

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